3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-1-methyl-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)7-12(16)9-5-3-4-6-10(9)13(2)11(12)15/h3-6,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVUSUJIDHHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391881 | |
| Record name | 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76325-64-9 | |
| Record name | 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be achieved through various methods. One notable method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin . These methods provide good yields and are efficient for producing the desired compound.
Chemical Reactions Analysis
3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include molecular oxygen, phase-transfer catalysts, and zinc-mediated reagents. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development due to its biological properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxindole Derivatives
Pharmacological and Biochemical Insights
- Anti-inflammatory Activity: The 2-oxopropyl group in the target compound enhances NO inhibition compared to simpler hydroxylated oxindoles (e.g., 3-hydroxyoxindole), likely due to improved hydrophobic interactions with cellular targets .
- Antiviral Activity : Derivatives like JK3-37 inhibit hepatitis C virus (HCV) p7 ion channel activity by disrupting viral assembly, a mechanism distinct from the target compound’s anti-inflammatory action .
- Anticancer Potential: Di-indolyl derivatives (e.g., 3,3-di(1H-indol-3-yl)indol-2-one) exhibit microtubule disruption, a property absent in the target compound due to its lack of aromatic planar substituents .
Stability and Structural Dynamics
- Hydrogen Bonding : The C3 hydroxyl group in the target compound forms intramolecular hydrogen bonds with the 2-oxo moiety, stabilizing the oxindole ring . This contrasts with analogs like 3-acetonylideneoxindole (CAS 6524-20-5), where the exocyclic double bond reduces conformational flexibility .
- Metabolic Stability : The methyl group at N1 in the target compound may reduce metabolic deactivation compared to N-unsubstituted analogs (e.g., 3-hydroxy-3-(2-oxopropyl)indolin-2-one) .
Biological Activity
3-Hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indolin-2-one family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that allows it to interact with various biological targets, leading to potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | 3-hydroxy-1-methyl-3-(2-oxopropyl)indol-2-one |
| CAS Number | 76325-64-9 |
| Molecular Weight | 219.24 g/mol |
| InChI Key | InChI=1S/C12H13NO3/c1-8(14)7-12(16)9-5-3-4-6-10(9)13(2)11(12)15/h3-6,16H,7H2,1-2H3 |
The biological activity of this compound is mediated through its ability to bind to specific molecular targets and modulate their activities. This compound has been shown to interact with various enzymes and receptors, leading to significant biological responses.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that regulate cell signaling pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that synthesized derivatives of 3-hydroxyindolinones exhibited significant antiproliferative effects against various cancer cell lines, including colorectal carcinoma (HCT116), ovarian cancer (OVCAR10), and metastatic melanoma (1205Lu) .
Case Study Results:
The following table summarizes the IC50 values of selected compounds derived from the indolinone scaffold against different cancer cell lines:
| Compound | HCT116 IC50 (μM) | OVCAR10 IC50 (μM) | 1205Lu IC50 (μM) |
|---|---|---|---|
| 4j | 9.63 | 8.56 | Not reported |
| Cisplatin | 12.11 | 18.22 | Not reported |
| 5-Fluorouracil | 22.26 | 22.40 | Not reported |
The compound 4j showed remarkable potency compared to standard chemotherapy agents like cisplatin and 5-fluorouracil .
Other Biological Activities
In addition to its anticancer properties, this compound exhibits a range of other biological activities:
- Antioxidative Properties : The indolinone derivatives have been noted for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest that certain derivatives may protect neuronal cells from damage induced by toxins or stressors .
- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of related indolinone compounds, which could lead to novel treatments for infections .
Research Applications
The compound is not only significant in medicinal chemistry but also serves as a valuable building block for synthesizing more complex molecules in drug development and industrial applications.
Synthesis Methods
Various synthetic routes have been developed for producing this compound, including:
- Three-component coupling reactions involving N-protected isatin and cyclodione under metal-free conditions .
Q & A
Q. What synthetic methods are effective for preparing 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one?
Answer: The compound can be synthesized via condensation reactions, leveraging methodologies adapted from structurally related indol-2-one derivatives. For example:
- Knoevenagel condensation is effective for introducing substituents at the 3-position. A similar approach using ferrocene carboxaldehyde yielded geometric isomers of 3-ferrocenylmethylidene derivatives with 67% overall yield .
- Acid catalysis (e.g., p-toluenesulfonic acid, p-TSA) can accelerate reactions, as demonstrated in the synthesis of 3,3-di(1H-indol-3-yl)indol-2-ones under mild conditions (60°C, 6 hours) .
- Key considerations : Optimize solvent polarity (e.g., ethanol or DMF) and catalyst loading to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Answer: A multi-technique approach is recommended:
- NMR spectroscopy : 1H and 13C NMR resolve substituent positioning, particularly for differentiating E/Z isomers (e.g., coupling constants for olefinic protons) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as shown in studies of (E)-3-(3-(4-fluorophenyl) derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Answer: Based on structurally similar indol-2-ones:
- Toxicity : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, gloves, and protective eyewear .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can isomer formation during synthesis be resolved and characterized?
Answer: Geometric isomers (E/Z) often form during condensation steps. Strategies include:
- Chromatographic separation : Preparative TLC or column chromatography effectively isolates isomers, as demonstrated for ferrocenylmethylidene derivatives .
- NMR analysis : NOESY or COSY experiments distinguish E/Z configurations by correlating spatial proximity of substituents .
- Crystallization : Selective crystallization from ethanol or dichloromethane can isolate dominant isomers .
Q. How should researchers evaluate the compound’s biological activity, such as kinase inhibition or cytotoxicity?
Answer:
- Kinase assays : Use in vitro enzymatic assays (e.g., VEGFR-2 inhibition) with IC50 determination. Isomeric differences are critical; the (E)-isomer of a related compound showed IC50 ≈ 200 nM .
- Cytotoxicity screening : Employ MTT or SRB assays on cell lines (e.g., B16 melanoma or Vero cells). Note that isomer-specific toxicity may occur (e.g., 10–50 µM range) .
- Mechanistic studies : Pair with molecular docking to predict binding modes to kinase active sites .
Q. How can data contradictions in biological or synthetic studies be addressed?
Answer: Common contradictions arise from:
- Isomer interference : Ensure isomers are separated before biological testing, as activity may vary significantly .
- Reaction reproducibility : Control solvent purity, catalyst batch, and temperature gradients. For example, p-TSA-catalyzed reactions require anhydrous conditions .
- Biological variability : Use standardized cell lines and replicate assays ≥3 times. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Compare p-TSA, Lewis acids (e.g., ZnCl2), or ionic liquids. p-TSA achieved 85–92% yields in indol-2-one condensations .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 30% reduction in time for similar indole derivatives) .
Q. How can computational methods aid in understanding this compound’s reactivity or binding interactions?
Answer:
- DFT calculations : Predict thermodynamic stability of isomers and reaction transition states .
- Molecular docking : Simulate interactions with biological targets (e.g., VEGFR-2 ATP-binding pocket) to guide structure-activity relationship (SAR) studies .
- MD simulations : Assess binding kinetics and conformational flexibility in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
